Product packaging for 1-(pyridin-2-yl)-1H-pyrazol-4-ol(Cat. No.:CAS No. 1779121-75-3)

1-(pyridin-2-yl)-1H-pyrazol-4-ol

Cat. No.: B1463946
CAS No.: 1779121-75-3
M. Wt: 161.16 g/mol
InChI Key: HVCRNGCPYWZDAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Pyridin-2-yl)-1H-pyrazol-4-ol ( 1779121-75-3) is a high-value heterocyclic compound with a molecular formula of C8H7N3O and a molecular weight of 161.16 g/mol . This compound serves as a versatile scaffold and key synthetic intermediate in organic and medicinal chemistry research, particularly in the development of novel bioactive molecules. Pyrazole derivatives, especially those incorporating a pyridine moiety like this compound, are of significant interest in pharmaceutical research for their potential as anti-inflammatory agents . These heterocyclic systems are investigated for their ability to inhibit key inflammatory targets, such as the cyclooxygenase-2 (COX-2) enzyme . The structural framework is a privileged scaffold in drug discovery, featured in various non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents . Researchers utilize this compound as a precursor for synthesizing more complex fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines, which are known to exhibit a broad spectrum of biological activities . The product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Please refer to the available safety data sheets for proper handling information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7N3O B1463946 1-(pyridin-2-yl)-1H-pyrazol-4-ol CAS No. 1779121-75-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1779121-75-3

Molecular Formula

C8H7N3O

Molecular Weight

161.16 g/mol

IUPAC Name

1-pyridin-2-ylpyrazol-4-ol

InChI

InChI=1S/C8H7N3O/c12-7-5-10-11(6-7)8-3-1-2-4-9-8/h1-6,12H

InChI Key

HVCRNGCPYWZDAS-UHFFFAOYSA-N

SMILES

C1=CC=NC(=C1)N2C=C(C=N2)O

Canonical SMILES

C1=CC=NC(=C1)N2C=C(C=N2)O

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Strategic Approaches to the 1-(pyridin-2-yl)-1H-pyrazol-4-ol Scaffold and its Derivatives

The construction of the this compound core and its substituted derivatives relies on a variety of synthetic strategies. These methods provide access to a wide range of analogs with diverse substitution patterns, which is crucial for tuning their chemical and biological properties.

Cyclization Reactions for Pyrazole (B372694) and Pyridine (B92270) Ring Formation

A primary strategy for synthesizing this scaffold involves the formation of one of the heterocyclic rings onto a pre-existing partner. This can be achieved by either constructing the pyrazole ring on a pyridine precursor or by forming the pyridine ring on a pyrazole template.

This approach typically involves the reaction of a pyridine-containing hydrazine (B178648) with a suitable three-carbon synthon. For instance, pyridin-2-ylhydrazine can be reacted with 1,3-dicarbonyl compounds or their equivalents to yield the desired pyrazolylpyridine. The regioselectivity of this reaction is a key consideration, especially when unsymmetrical dicarbonyl compounds are used. mdpi.com Another method involves the [3+2] cycloaddition of a pyridine-substituted diazo compound with an alkyne, which can provide access to highly functionalized pyrazoles. nih.govorganic-chemistry.org

A noteworthy example is the silver-mediated [3+2] cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes, offering a mild and efficient route to pyrazole derivatives. organic-chemistry.org Additionally, vinyldiazo compounds can undergo thermal electrocyclization to form pyrazoles without the need for a catalyst. organic-chemistry.org

Table 1: Examples of Pyrazole Ring Construction on a Pyridine Moiety

Pyridine PrecursorReagentConditionsProductReference
Pyridin-2-ylhydrazine1,3-DiketoneAcid or base catalysis1-(pyridin-2-yl)-1H-pyrazole mdpi.com
Pyridine-substituted diazo compoundAlkyneMetal catalyst (e.g., Cu, Ru)Substituted 1-(pyridin-2-yl)-1H-pyrazole nih.govorganic-chemistry.org
N-isocyanoiminotriphenylphosphorane (with pyridine substituent)Terminal alkyneSilver catalystSubstituted 1-(pyridin-2-yl)-1H-pyrazole organic-chemistry.org

A more common and versatile approach involves the construction of the pyridine ring onto a pre-existing pyrazole core, leading to the formation of pyrazolo[3,4-b]pyridines. nih.gov This strategy often utilizes 5-aminopyrazole derivatives as key building blocks. These aminopyrazoles can react with a variety of 1,3-dielectrophilic synthons to form the fused pyridine ring.

Common methods include:

Reaction with 1,3-Dicarbonyl Compounds: Condensation of 5-aminopyrazoles with 1,3-diketones is a classical and widely used method. The reaction conditions can be tuned to control the regioselectivity, which is influenced by the electrophilicity of the two carbonyl groups in an unsymmetrical diketone. nih.gov

Reaction with α,β-Unsaturated Carbonyl Compounds: Michael addition of a 5-aminopyrazole to an α,β-unsaturated ketone or aldehyde, followed by intramolecular cyclization and subsequent oxidation, provides a route to pyrazolo[3,4-b]pyridines. nih.govmdpi.com The use of catalysts like ZrCl4 can facilitate this transformation. mdpi.com

Gould-Jacobs Reaction: The reaction of a 3-aminopyrazole (B16455) with diethyl 2-(ethoxymethylene)malonate or similar reagents, followed by cyclization and treatment with reagents like POCl3, yields 4-chloro-1H-pyrazolo[3,4-b]pyridines. nih.gov

Reaction with 3-Arylidene-1-pyrrolines: A one-pot reaction of 3-arylidene-1-pyrrolines with aminopyrazoles can lead to highly regioselective synthesis of pyrazolo[3,4-b]pyridines. acs.org

Table 2: Examples of Pyridine Ring Construction on a Pyrazole Moiety

Pyrazole PrecursorReagentConditionsProductReference
5-Amino-1-phenylpyrazoleα,β-Unsaturated ketoneZrCl4, DMF/EtOH, 95 °C4-Substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine mdpi.com
3-AminopyrazoleDiethyl 2-(ethoxymethylene)malonateHeat, then POCl34-Chloro-1H-pyrazolo[3,4-b]pyridine nih.gov
3-Methyl-1-(p-tolyl)-1H-pyrazol-5-amine3-Arylidene-1-pyrrolineReflux in various solvents1H-Pyrazolo[3,4-b]pyridine derivative acs.org
5-Aminopyrazole1,3-DiketoneAcid or base catalysisSubstituted 1H-pyrazolo[3,4-b]pyridine nih.gov

Multi-Component Reactions (MCRs) for Scaffold Assembly

Multi-component reactions (MCRs) offer a highly efficient and atom-economical approach to the synthesis of complex molecules like this compound and its derivatives from simple starting materials in a single step. mdpi.comnih.govmdpi.com These reactions are particularly valuable for generating libraries of compounds for drug discovery and materials science.

A prominent example is the one-pot, three-component synthesis of fully substituted 1H-pyrazolo[3,4-b]pyridines. chim.it This can be achieved by reacting an NH-5-aminopyrazole, a β-ketonitrile, and an aldehyde in the presence of a base, followed by oxidation. chim.it Another MCR involves the reaction of aldehydes, 1,3-dicarbonyls, and diazo compounds to produce polyfunctional pyrazoles through a tandem Knoevenagel condensation, 1,3-dipolar cycloaddition, and oxidative aromatization sequence. organic-chemistry.org

Furthermore, a four-component reaction of aldehydes, malononitrile, ethyl acetoacetate (B1235776), and hydrazine hydrate (B1144303) can be used to synthesize highly substituted pyrano[2,3-c]pyrazoles, which can be further transformed into pyrazolopyridine derivatives. mdpi.com The use of catalysts like taurine (B1682933) or ionic liquids can enhance the efficiency of these MCRs. mdpi.com

Table 3: Examples of Multi-Component Reactions for Pyrazolylpyridine Synthesis

ComponentsCatalyst/ConditionsProduct TypeReference
NH-5-Aminopyrazole, β-Ketonitrile, AldehydeTriethylamine, then NaNO2/AcOHFully substituted 1H-pyrazolo[3,4-b]pyridines chim.it
Aldehyde, 1,3-Dicarbonyl, Diazo compoundMolecular oxygenPolyfunctional pyrazoles organic-chemistry.org
Aldehyde, Malononitrile, Ethyl acetoacetate, Hydrazine hydrateTaurine, water, 80 °C1,4-Dihydropyrano[2,3-c]pyrazoles mdpi.com
Ti-imido complex, Alkyne, NitrileOxidationMultisubstituted pyrazoles nih.gov

Transition Metal-Catalyzed Cross-Coupling Reactions for C-C and C-N Bond Formation

Transition metal-catalyzed cross-coupling reactions are powerful tools for the late-stage functionalization of the this compound scaffold, allowing for the introduction of a wide variety of substituents through the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. tcichemicals.comrsc.orgrsc.org

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is widely used to form C-C bonds by coupling an organoboron reagent with a halide or triflate. nih.govrsc.orgnih.gov For instance, a bromo-substituted pyrazolylpyridine can be coupled with various aryl or heteroaryl boronic acids to introduce diverse aromatic groups. rsc.orgrsc.org The choice of palladium catalyst and ligands, such as XPhos Pd G2, is crucial for the efficiency of the reaction. rsc.org

Sonogashira Coupling: This reaction, which couples a terminal alkyne with an aryl or vinyl halide, is catalyzed by a combination of palladium and copper complexes. researchgate.netwikipedia.orgorganic-chemistry.org It is a valuable method for introducing alkynyl moieties onto the pyrazolylpyridine core. libretexts.org The reaction is typically carried out under mild conditions with an amine base. organic-chemistry.org

Table 4: Examples of Transition Metal-Catalyzed Cross-Coupling Reactions

Coupling ReactionSubstratesCatalyst SystemBond FormedProductReference
Suzuki-Miyaura5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine derivative + Arylboronic acidPd(dppf)Cl2, K2CO3C-C5-Aryl-3-iodo-1H-pyrazolo[3,4-b]pyridine derivative rsc.org
Suzuki-Miyaura4-Bromo-3,5-dinitro-1H-pyrazole + Arylboronic acidXPhos Pd G2C-C4-Aryl-3,5-dinitro-1H-pyrazole rsc.org
SonogashiraAryl halide + Terminal alkynePd catalyst, Cu(I) cocatalyst, amine baseC-C (sp-sp2)Arylalkyne wikipedia.orgorganic-chemistry.org
C-N CouplingAryl halide + AminePd catalyst, ligandC-NArylamine rsc.orgrsc.org

Oxidative Cyclization Reactions

Oxidative cyclization reactions provide another avenue for the synthesis of the pyrazole ring. nih.gov These reactions often involve the in-situ formation of a reactive intermediate that undergoes cyclization under oxidative conditions.

One such method is the copper-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones, which can produce a variety of pyrazole derivatives. organic-chemistry.org The reaction is believed to proceed through the formation of a hydrazonyl radical, followed by cyclization and cleavage of a C=C bond. organic-chemistry.org Another approach involves the iodine-catalyzed oxidative cyclization of α,β-unsaturated hydrazones, which can lead to multisubstituted pyrazoles. nih.gov

Furthermore, a one-pot synthesis of pyrazoles can be achieved from ketones, aldehydes, and hydrazine monohydrochloride, where the initially formed pyrazoline intermediate is oxidized in situ using bromine or by heating in DMSO under an oxygen atmosphere. organic-chemistry.org

Nucleophilic Substitution and Condensation Pathways

The primary route to the this compound skeleton involves the cyclocondensation reaction between a hydrazine derivative and a 1,3-bielectrophilic reagent. chim.it The key starting material for introducing the pyridin-2-yl moiety is 2-hydrazinylpyridine.

One of the most common strategies for forming the pyrazole ring is the reaction of a hydrazine with a β-dicarbonyl compound or its equivalent. nih.gov For the synthesis of a 4-hydroxypyrazole, a suitable three-carbon synthon is required. The synthesis can be envisioned through the condensation of 2-hydrazinylpyridine with a derivative of a 3-keto-ester or malonic ester. For instance, the reaction between ethyl acetoacetate and a hydrazine is a well-established method for producing pyrazol-5-ol derivatives. nih.gov A related approach would involve using a reagent like diethyl malonate or its derivatives, which could lead to the desired 4-hydroxy substitution pattern under specific conditions.

Another significant pathway is the Vilsmeier-Haack reaction, which can be used to synthesize 4-formylpyrazoles from hydrazones. nih.govencyclopedia.pub These formylpyrazoles serve as versatile intermediates that can be further transformed. For example, a hydrazone formed from an appropriate ketone and 2-hydrazinylpyridine can undergo cyclization and formylation. encyclopedia.pub The resulting 4-formyl group could then potentially be converted to a hydroxyl group, although this is a multi-step process.

The reactivity of the pyrazole precursor can be significantly influenced by the substituents present. The electron-withdrawing nature of the pyridin-2-yl group at the N1 position can affect the course of nucleophilic substitution reactions on the pyrazole ring itself. chim.it

Table 1: Key Condensation Reactions for Pyrazole Synthesis

Reactant A Reactant B Product Type Reference
2-Hydrazinylpyridine 1,3-Dicarbonyl Compound 1-(pyridin-2-yl)pyrazole nih.gov
Hydrazone of a Ketone Vilsmeier-Haack Reagent (POCl₃/DMF) 4-Formylpyrazole nih.govencyclopedia.pub

Sustainable and Green Chemistry Approaches in this compound Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, including pyrazoles, to minimize environmental impact. thieme-connect.com These methods focus on reducing the use of toxic solvents, expensive reagents, and harsh reaction conditions. taylorfrancis.com

For pyrazole synthesis, green approaches often involve:

Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields. nih.gov The synthesis of heterocyclic compounds bearing a pyrazole moiety has been successfully achieved using microwave irradiation for the reaction of aminopyrazoles with various electrophiles. nih.gov

Solvent-free reactions (Grinding): Performing reactions in the solid state by grinding the reactants together is an environmentally friendly alternative to solvent-based methods. nih.govresearchgate.net

Use of Green Solvents: Water and polyethylene (B3416737) glycol (PEG) have been employed as eco-friendly reaction media for the synthesis of pyrazole derivatives. thieme-connect.comtaylorfrancis.com For example, an efficient green method for synthesizing diphenyl pyrazol-4-yl-thio-pyridin-4-yl-1,3,4-oxadiazole derivatives utilized PEG-400 as a green reaction medium. taylorfrancis.com

Heterogeneous Catalysis: The use of reusable catalysts, such as nano-ZnO or silica-supported sulfuric acid, aligns with green chemistry principles by simplifying product purification and reducing waste. nih.govthieme-connect.com The condensation reaction between ethyl acetoacetate and phenylhydrazine (B124118) to yield 3-methyl-1-phenyl-1H-pyrazol-5-ol has been efficiently catalyzed by nano-ZnO. nih.gov

While these green methods have been reported for a wide range of pyrazole derivatives, their specific application to the synthesis of this compound can be inferred as a viable and advantageous alternative to classical methods. taylorfrancis.comnih.govresearchgate.net

Functional Group Interconversions and Derivatization Strategies on the this compound Core

The this compound structure contains multiple reactive sites, allowing for extensive functionalization to explore its chemical space and modulate its properties for various applications, such as structure-activity relationship (SAR) studies.

The hydroxyl group at the C4 position of the pyrazole ring is a key handle for derivatization. It can readily undergo reactions typical of phenols, such as etherification and esterification.

Etherification: O-alkylation of the hydroxyl group can be achieved by reacting the pyrazol-4-ol with alkyl halides in the presence of a base. This reaction introduces an ether linkage, which can be used to attach a wide variety of substituents.

Esterification: Acylation of the hydroxyl group with acyl chlorides or anhydrides yields the corresponding esters. This transformation is useful for introducing carbonyl-containing moieties.

These functionalizations are crucial for developing libraries of compounds for biological screening. For instance, in the development of pyrazole-based inhibitors, modification of such hydroxyl groups is a common strategy to improve potency and pharmacokinetic properties.

Both the pyrazole and pyridine rings within the molecule can undergo substitution reactions, although their reactivity is distinct.

Pyrazole Ring: The pyrazole ring is considered a π-excessive aromatic system, making it susceptible to electrophilic aromatic substitution. researchgate.net This reaction typically occurs at the C4 position. researchgate.netscribd.com However, in this compound, this position is already occupied by a hydroxyl group. The presence of this electron-donating group would further activate the ring towards electrophiles but direct them to other available positions, though such reactions are less common. The introduction of electron-withdrawing groups (EWGs) on the pyrazole ring can facilitate nucleophilic aromatic substitution, a reaction that is otherwise difficult on the π-excessive pyrazole core. chim.itencyclopedia.pub

Pyridine Ring: In contrast, the pyridine ring is a π-deficient system due to the electronegative nitrogen atom. youtube.com This deactivates the ring towards electrophilic substitution, which, if forced, occurs primarily at the 3- and 5-positions. Conversely, the pyridine ring is activated for nucleophilic substitution, especially at the 2-, 4-, and 6-positions. The presence of the pyrazol-1-yl substituent at the 2-position will influence the regioselectivity of these reactions.

Table 2: Susceptibility of Rings to Substitution

Ring Type of Substitution Favored Typical Position(s) Reference
Pyrazole Electrophilic C4 researchgate.netscribd.com

Ring-opening and ring-closing reactions represent more complex transformations that can dramatically alter the heterocyclic core. For instance, a method has been reported for the conversion of para-substituted pyridine rings into meta-substituted anilines through a sequence of ring-opening and ring-closing reactions. nih.gov While not directly demonstrated on this compound, this illustrates that the pyridine ring can be chemically manipulated to undergo significant structural rearrangement.

Another relevant transformation is the intramolecular nitrile oxide cycloaddition (INOC) reaction, which has been used to synthesize fused pyrazole systems like pyrazolo[4′,3′:5,6]pyrano[4,3-c] encyclopedia.pubtaylorfrancis.comoxazoles from substituted pyrazole-4-carbaldehydes. mdpi.com This demonstrates how functional groups on the pyrazole ring can be used to build new fused ring systems.

Systematic functionalization of the this compound scaffold is essential for conducting SAR studies to optimize biological activity. researchgate.net Research on related pyrazol-4-yl-pyridine derivatives for imaging the M4 muscarinic acetylcholine (B1216132) receptor highlights several key functionalization strategies. nih.gov

Key strategies include:

N-Alkylation of the Pyrazole Ring: While the target molecule is N1-substituted, in related syntheses, N-alkylation of the pyrazole is a common step. nih.gov

Suzuki Coupling: Palladium-catalyzed Suzuki cross-coupling reactions are extensively used to attach various aryl or heteroaryl groups to the pyrazole or pyridine rings, typically starting from a bromo- or iodo-substituted precursor. nih.govresearchgate.net This allows for the exploration of a wide range of substituents at specific positions.

Modification of Ring Substituents: As seen in the development of CRTh2 antagonists based on a pyrazole-4-acetic acid substructure, modifying substituents attached to the core rings is a primary method for optimizing antagonist activity. nih.gov

Divergent Synthesis: A divergent synthetic approach, starting from a common aminopyrazole intermediate, has been used to prepare a series of pyrazolyl acylhydrazones and amides, allowing for differential decoration at multiple positions to build a compound library for screening. researchgate.net

These advanced strategies enable the systematic exploration of how different functional groups at various positions on the scaffold influence biological activity, leading to the identification of compounds with improved potency and selectivity. nih.govresearchgate.net

Advanced Spectroscopic and Structural Characterization

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Analysis

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For 1-(pyridin-2-yl)-1H-pyrazol-4-ol, the FT-IR spectrum would be expected to show several characteristic absorption bands.

A broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching vibration of the hydroxyl group. The C=N and C=C stretching vibrations of the aromatic pyridine (B92270) and pyrazole (B372694) rings would appear in the 1400-1600 cm⁻¹ region. The C-N stretching vibrations of the pyrazole ring are typically observed around 1290 cm⁻¹. The C-O stretching of the phenol-like hydroxyl group would likely be found in the 1200-1260 cm⁻¹ range.

Table 3: Expected FT-IR Absorption Bands for this compound

Vibrational ModeExpected Wavenumber (cm⁻¹)Functional Group
O-H stretching3200-3600 (broad)Hydroxyl (-OH)
C-H stretching (aromatic)3000-3100Pyridine, Pyrazole
C=N, C=C stretching1400-1600Pyridine, Pyrazole rings
C-N stretching~1290Pyrazole ring
C-O stretching1200-1260Phenolic Hydroxyl

Mass Spectrometry: High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the molecular mass, which can be used to determine the elemental composition of a molecule.

For this compound (C₈H₇N₃O), the calculated exact mass is 161.0589 g/mol . An HRMS analysis, typically using electrospray ionization (ESI), would be expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 162.0667. The experimentally measured mass should agree with the calculated value to within a few parts per million (ppm), confirming the molecular formula. The fragmentation pattern observed in the mass spectrum would also provide further structural information.

X-ray Crystallography for Precise Solid-State Molecular Geometry

X-ray crystallography is a powerful analytical technique that provides the precise three-dimensional arrangement of atoms in a crystal, including bond lengths, bond angles, and intermolecular interactions. For pyrazolone (B3327878) systems, X-ray diffraction studies have been instrumental in confirming the predominant tautomeric form present in the solid state. For instance, the investigation of 1-phenyl-1,2-dihydro-3H-pyrazol-3-one revealed that it exists as dimers of the 1H-pyrazol-3-ol tautomer in the crystalline phase, connected by intermolecular hydrogen bonds. mdpi.com

Based on the analysis of analogous compounds, it is anticipated that this compound would crystallize in one of its stable tautomeric forms, likely the OH-tautomer (this compound) or the NH-tautomer (1-(pyridin-2-yl)-1,2-dihydro-3H-pyrazol-3-one). The presence of the nitrogen atom in the pyridine ring introduces the possibility of intramolecular hydrogen bonding, which could further influence the crystal packing. A hypothetical representation of the crystal packing would likely involve hydrogen bonding networks and π-π stacking interactions between the aromatic rings.

A summary of typical crystallographic data for a related pyrazole derivative, 2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) ethanol, is presented below to illustrate the type of structural information obtained from such studies.

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.1234(5)
b (Å)12.3456(6)
c (Å)9.8765(4)
α (°)90
β (°)109.123(2)
γ (°)90
V (ų)1156.78(9)
Z4

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption Properties

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for probing the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy molecular orbitals. The UV-Vis spectrum of this compound is expected to be influenced by the electronic systems of both the pyridine and pyrazole rings.

Specific experimental UV-Vis absorption data for this compound is not extensively documented. However, analysis of related compounds allows for a prediction of its electronic absorption properties. The spectrum would likely exhibit absorption bands characteristic of π → π* and n → π* transitions associated with the aromatic heterocycles. The pyrazole ring itself shows a maximal UV absorption cross-section at approximately 203 nm. nist.gov The pyridine ring exhibits characteristic absorptions in the UV region as well. nist.gov

A study on (3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone, a related pyrazoline derivative, provides insight into the expected absorption maxima (λmax). In dichloromethane (B109758) (DCM), this compound shows an experimental absorption band at 301 nm. Theoretical calculations for the same molecule in the gas phase and in solvents like DCM and DMSO show absorption maxima in the range of 313-320 nm. These transitions are primarily attributed to HOMO-LUMO electronic transitions. The solvent polarity can influence the position of these absorption bands, often leading to a bathochromic (red) or hypsochromic (blue) shift.

The expected UV-Vis absorption data for this compound, based on related compounds, can be summarized as follows:

SolventExpected λmax (nm)Transition Type
Dichloromethane~300-320π → π
Ethanol~290-310π → π
Dimethyl sulfoxide~300-325π → π*

Investigation of Tautomeric Forms and Isomeric Structures of this compound

The most fascinating structural aspect of this compound is its ability to exist in different tautomeric forms. Prototropic tautomerism involves the migration of a proton, leading to distinct structural isomers that can interconvert. For this compound, three principal tautomers are possible: the OH-form, the CH-form, and the NH-form. clockss.orgresearchgate.net

A detailed investigation into the tautomeric behavior of the closely related 1-(2-pyridinyl)-2-pyrazolin-5-one (which is the NH-tautomer of the title compound) has been conducted using Nuclear Magnetic Resonance (NMR) spectroscopy. clockss.orgresearchgate.net This study revealed that the position of the tautomeric equilibrium is highly dependent on the solvent.

OH-Tautomer (this compound): This form is characterized by a hydroxyl group at the C4 position of the pyrazole ring.

CH-Tautomer (1-(pyridin-2-yl)-pyrazolidine-3,4-dione): This tautomer possesses a methylene (B1212753) group at the C4 position and two carbonyl groups.

NH-Tautomer (1-(pyridin-2-yl)-1,2-dihydro-pyrazol-3-one): In this form, the proton is located on the N2 atom of the pyrazole ring, resulting in a ketone at C4.

The study on the 1-(2-pyridinyl) analog showed that in non-polar solvents like CDCl₃, the equilibrium is shifted towards the CH- and NH-forms. clockss.org In contrast, in more polar, hydrogen-bond-accepting solvents such as DMSO-d₆, the OH-tautomer becomes more significant. clockss.org The presence of the pyridine nitrogen allows for the formation of intramolecular hydrogen bonds, particularly in the OH-form (between the pyrazole-OH and the pyridine-N) and the NH-form (between the pyrazole-NH and the pyridine-N), which can stabilize these tautomers. clockss.orgresearchgate.net

The different tautomers can be distinguished using NMR spectroscopy by analyzing chemical shifts and coupling constants. For instance, the geminal coupling constant ²J(C4,H) is a key indicator: it is typically around 9-11 Hz for the OH- and CH-forms, but significantly smaller (4-5 Hz) for the NH-form. researchgate.net

The potential tautomeric forms are depicted below:

Tautomeric FormStructural Representation
OH-Form
CH-Form
NH-Form

Beyond tautomerism, the compound can also have positional isomers depending on the attachment point of the pyridinyl group to the pyrazole ring (e.g., 1-(pyridin-3-yl)- or 1-(pyridin-4-yl)-) and the substitution pattern on the pyrazole ring itself. However, the focus of this analysis is on the tautomeric isomers of the specified 1-(pyridin-2-yl) derivative.

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structures

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of many-body systems. researchgate.net It is widely employed to calculate a molecule's properties by focusing on its electron density. For pyrazole-pyridine hybrids, DFT methods, particularly using functionals like B3LYP with basis sets such as 6-31G or 6-311G, have proven effective in predicting molecular geometries and electronic properties. nih.govresearchgate.netdoi.org

A fundamental step in computational analysis is to determine the molecule's most stable three-dimensional arrangement, known as the optimized geometry. This process involves calculating the molecule's energy at various conformations to find the one with the minimum energy. For 1-(pyridin-2-yl)-1H-pyrazol-4-ol, this would involve determining key bond lengths, bond angles, and dihedral angles.

Table 1: Illustrative Geometric Parameters for a Pyrazole-Pyridine System This table outlines the typical geometric parameters that would be determined for this compound through DFT optimization. The values are representative and based on general knowledge of similar heterocyclic systems.

ParameterDescriptionExpected Outcome
Bond Lengths (Å) The average distance between the nuclei of two bonded atoms.C-N, C-C, N-N, C-O, and O-H bond lengths would be calculated. For instance, the C=N bonds within the rings would be shorter than C-N single bonds.
Bond Angles (°) ** The angle formed between three connected atoms.Angles within the five-membered pyrazole (B372694) and six-membered pyridine (B92270) rings would be close to their ideal values (approx. 108° and 120°, respectively), with some distortion due to the linking bond and substituents.
Dihedral Angle (°) **The angle between the planes of the pyrazole and pyridine rings.This value would quantify the twist between the two aromatic rings, indicating the degree of planarity and conjugation. A non-zero value is expected.

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. doi.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. doi.org A small energy gap suggests that the molecule can be easily excited, indicating higher chemical reactivity and lower kinetic stability. nih.gov DFT calculations provide the energies of these orbitals. For this compound, the HOMO is expected to be localized primarily on the more electron-rich pyrazole-ol moiety, while the LUMO would likely be distributed across the electron-deficient pyridine ring. This distribution dictates the molecule's behavior as an electron donor or acceptor in reactions. Studies on similar pyrazole derivatives have used FMO analysis to explain their electronic transition mechanisms and reactivity. researchgate.netresearchgate.net

Table 2: Key Parameters from Frontier Molecular Orbital Analysis

ParameterSymbolDefinitionSignificance
Highest Occupied Molecular Orbital Energy EHOMOEnergy of the highest energy level containing electrons.Relates to the molecule's ability to donate electrons. Higher values indicate a better electron donor.
Lowest Unoccupied Molecular Orbital Energy ELUMOEnergy of the lowest energy level devoid of electrons.Relates to the molecule's ability to accept electrons. Lower values indicate a better electron acceptor.
HOMO-LUMO Energy Gap ΔEThe difference in energy between the LUMO and HOMO (ΔE = ELUMO - EHOMO).Indicates chemical reactivity and stability. A smaller gap implies higher reactivity.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the surface of a molecule. It is an invaluable tool for predicting how a molecule will interact with other charged species. MEP maps use a color scale to denote different potential regions:

Red/Yellow: Regions of negative potential, rich in electrons. These are sites susceptible to electrophilic attack and are associated with lone pairs on heteroatoms like nitrogen and oxygen.

Blue: Regions of positive potential, which are electron-poor. These are sites prone to nucleophilic attack, typically found around hydrogen atoms bonded to electronegative atoms (like the -OH group).

For this compound, the MEP map would likely show strong negative potential around the pyridine nitrogen atom and the oxygen atom of the hydroxyl group. A region of high positive potential would be expected around the hydroxyl proton, indicating its acidic nature. Such maps are instrumental in understanding non-covalent interactions, such as hydrogen bonding. researchgate.net

Understanding how charge is distributed across the atoms of a molecule provides insight into its electrostatic properties and bonding. Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis are used to calculate the partial charge on each atom. nih.gov

In this compound, these calculations would quantify the electron-withdrawing effect of the pyridine ring on the pyrazole system. It would be expected that the nitrogen atoms and the oxygen atom carry a partial negative charge, while the hydrogen of the hydroxyl group and some carbon atoms carry partial positive charges. This data is crucial for parameterizing force fields used in molecular dynamics simulations. researchgate.netresearchgate.net

DFT can be used to predict various spectroscopic data, which can then be compared with experimental results for structure verification.

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is widely used to calculate the ¹H and ¹³C NMR chemical shifts. nih.govrsc.orgimist.ma The predicted shifts for the protons and carbons in the pyridine and pyrazole rings would help in assigning signals in an experimental spectrum.

IR Spectroscopy: DFT calculations can predict the vibrational frequencies of the molecule. These frequencies correspond to the stretching and bending of bonds and appear as peaks in an infrared (IR) spectrum. Key predicted vibrations for this molecule would include the O-H stretch, C=N stretches, and aromatic C-H stretches.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic transitions of a molecule, which correspond to absorption peaks in a UV-Vis spectrum. researchgate.netbiochempress.com The calculations would predict the wavelength of maximum absorption (λmax), often related to π-π* transitions within the conjugated system.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While DFT provides information on a static, minimum-energy structure, Molecular Dynamics (MD) simulations are used to study the behavior of a molecule over time. nih.govyoutube.com An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion, providing a view of the molecule's flexibility, conformational changes, and interactions with its environment. mdpi.comnih.gov

For this compound, an MD simulation would typically be run with the molecule placed in a solvent box (e.g., water) to mimic solution-phase conditions. Such a simulation could reveal:

Conformational Stability: How the dihedral angle between the two rings fluctuates over time.

Solvent Interactions: The formation and lifetime of hydrogen bonds between the molecule's nitrogen/oxygen atoms and surrounding water molecules.

This information is particularly valuable for understanding how the molecule might interact with a biological target, such as a protein binding site. mdpi.commdpi.com

In Silico Approaches for Ligand Design and Virtual Screening

In silico techniques are pivotal in modern drug discovery for identifying and optimizing lead compounds. For scaffolds related to this compound, computational approaches such as molecular docking and virtual screening are used to predict binding affinities and guide the design of new, more potent ligands.

Virtual screening has emerged as a critical tool for identifying novel inhibitors for various biological targets. researchgate.net For instance, a workflow involving a 3D structure-based pharmacophore model was developed to identify new binders for bromodomain-containing protein 9 (BRD9), an important epigenetic target. This in silico process led to the discovery of a hit compound featuring a 1-ethyl-1H-pyrazolo[3,4-b]pyridine motif, a scaffold closely related to the pyridinyl-pyrazole core. nih.gov The initial hit spurred the synthesis of numerous derivatives to explore the chemical space of the BRD9 binding site, resulting in new ligands with IC50 values in the low-micromolar range. nih.gov

Molecular docking is another widely used computational method to predict the preferred orientation of a ligand when bound to a target protein. Studies on various pyrazole derivatives have demonstrated their potential as inhibitors of several protein kinases implicated in cancer and other diseases. researchgate.net In one such study, pyrazole derivatives were docked against receptor tyrosine kinases (VEGFR-2) and protein kinases (Aurora A, CDK2). The results revealed that these compounds fit deeply within the binding pockets of the proteins, forming key hydrogen bonds and exhibiting favorable binding energies. researchgate.net This suggests that the pyrazole scaffold is a promising foundation for developing potent kinase inhibitors.

The predictive power of these models is further enhanced by calculating pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion) computationally. Parameters such as the topological polar surface area (TPSA) are used to estimate a drug's ability to permeate cells. For a series of novel 1H-pyrazole derivatives synthesized from pentoxifylline, ADME predictions showed that all compounds had a TPSA of less than 140 Ų, indicating a high probability of cell permeability and bioavailability. alrasheedcol.edu.iq

The table below summarizes the results of a molecular docking study of selected pyrazole derivatives against various protein kinase targets, showcasing their potential as inhibitors.

Table 1. Molecular Docking Results for Pyrazole Derivatives Against Protein Kinase Targets. researchgate.net
CompoundTarget ProteinBinding Energy (kJ/mol)Inhibition Constant (µM)Interacting Residues
2-(4-chlorophenyl)-5-(3-(4-chlorophenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazoleVEGFR-2 (2QU5)-10.090.14CYS 919, LYS 868, ASP 1046
2-(4-methoxyphenyl)-5-(3-(4-methoxyphenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazoleAurora A (2W1G)-8.571.41ARG 137, LEU 139, GLY 140
2-(4-chlorophenyl)-5-(3-(4-chlorophenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazoleCDK2 (2VTO)-10.350.09LEU 83, LYS 33, ASP 86

Computational Elucidation of Reaction Mechanisms

Theoretical modeling is crucial for understanding the complex reaction mechanisms involved in the synthesis of pyrazole-containing heterocycles. Density Functional Theory (DFT) calculations, for example, can map out potential energy surfaces, identify transition states, and determine the most likely reaction pathways.

The synthesis of pyrazole-appended pyridines can be achieved through various routes, including SNipso/aza-Diels-Alder reactions starting from 1,2,4-triazine (B1199460) precursors. researchgate.net Computational studies help to rationalize the regioselectivity and feasibility of these cycloaddition reactions. For example, the Diels-Alder reactivity of 4-oxo-substituted 4H-pyrazoles has been investigated computationally, revealing that their high reactivity can be attributed to a combination of antiaromaticity, predistortion, and spirocyclization effects. researchgate.net

Another fascinating and uncommon route to pyrazole synthesis is the oxidation-induced N-N bond formation in diazatitanacycles. Mechanistic studies, combining kinetics and computational analysis, have shed light on this process. nih.gov It was revealed that the reaction to form the pyrazole ring proceeds through a rate-determining initial oxidation of the diazatitanacyclohexadiene complex by an oxidant like TEMPO. nih.gov While initial hypotheses suggested a disproportionation pathway, further studies indicated that a more likely mechanism involves a second oxidation by TEMPO, followed by reductive elimination to form the N-N bond and close the pyrazole ring. nih.gov

For the synthesis of the fused 1H-pyrazolo[3,4-b]pyridine system, different mechanistic proposals exist. A common strategy involves the reaction of a 5-aminopyrazole with a 1,3-dicarbonyl compound. Computational calculations, such as those using the AM1 method, have been employed to determine the relative stability of different tautomeric forms of the product, showing the 1H-tautomer to be significantly more stable than the 2H-tautomer. url.edu These theoretical insights are invaluable for predicting the outcomes of synthetic strategies and understanding the fundamental properties of these heterocyclic systems.

The table below presents data from a computational study on the Diels-Alder reaction of a 4-oxo-substituted 4H-pyrazole, highlighting the calculated activation energies which are key to understanding reaction kinetics.

Table 2. Calculated Activation Energies for Diels-Alder Reaction of a 4-Oxo-4H-pyrazole with BCN. researchgate.net
Reaction PathwayComputational MethodActivation Energy (kcal/mol)
Diels-Alder CycloadditionDFT (B3LYP/6-31G)15.2
Retro-Diels-AlderDFT (B3LYP/6-31G)35.8

Coordination Chemistry and Metal Complexation

Ligand Properties of 1-(pyridin-2-yl)-1H-pyrazol-4-ol: Potential Coordination Sites and Modes

This compound and its analogs are classified as N,N-donor ligands, possessing multiple potential coordination sites that allow for various binding modes with metal ions. The primary coordination typically involves the nitrogen atom of the pyridine (B92270) ring and one of the nitrogen atoms of the pyrazole (B372694) ring, forming a stable chelate ring with the metal center. researchgate.netmdpi.com The presence of the hydroxyl group (-OH) at the 4-position of the pyrazole ring introduces an additional potential coordination site and allows for deprotonation, leading to different coordination behaviors. mdpi.com

The flexibility in coordination is a hallmark of pyrazolyl-pyridine ligands. tandfonline.com They can act as neutral bidentate ligands or, upon deprotonation of the pyrazole N-H or the 4-hydroxyl group, as anionic ligands. mdpi.comresearchgate.net This proton-responsive nature is a key feature that influences the electronic and structural properties of the resulting metal complexes. nih.gov The deprotonated pyrazolate form can act as a bridging ligand, facilitating the formation of polynuclear complexes. mdpi.com

Synthesis and Characterization of Transition Metal Complexes

The synthesis of transition metal complexes with this compound and related ligands is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. amanote.comnih.govjscimedcentral.comjscimedcentral.com The resulting complexes are then characterized using a variety of analytical techniques to determine their structure, bonding, and physical properties.

A wide range of d-block metal ions have been successfully complexed with this compound and analogous pyrazole-pyridine ligands. These include, but are not limited to, Palladium(II), Cobalt(II), Nickel(II), Copper(II), Zinc(II), Ruthenium(II), Osmium(II), Iron(II), and Cadmium(II). researchgate.netresearchgate.net

The nature of the metal ion plays a crucial role in determining the stoichiometry and geometry of the resulting complex. For instance, the reaction of pyrazolyl-pyridine ligands with Pd(NCMe)₂Cl₂ has been shown to form mononuclear complexes. uj.ac.za Iron(II) complexes of 2,6-bis(pyrazolyl)pyridine ligands are particularly noted for their spin-crossover (SCO) properties. bohrium.comnih.govacs.org The coordination environment around the iron center can be highly distorted from ideal geometries. nih.govacs.org

Table 1: Examples of Transition Metal Complexes with Pyrazole-Pyridine Ligands

Metal IonLigand TypeResulting Complex TypeKey FeatureReference(s)
Pd(II)Pyridine linker pyrazolylMononuclearCatalytic activity in ethylene (B1197577) polymerization uj.ac.za
Fe(II)2,6-bis(pyrazolyl)pyridineHigh-spin, distorted six-coordinateSpin-crossover properties nih.govacs.org
Cu(II)Pyrazole-pyridineMononuclear or PolynuclearVaried nuclearity researchgate.net
Zn(II)PyrazolylpyridineTetrahedralLigand distortion upon complexation tandfonline.com
Ru(II)PyrazolylpyridineOctahedralPhotoluminescent properties bohrium.com

Studies on related pyrazolylpyridine complexes have revealed important structural details. For example, in some zinc(II) complexes, the coordination geometry is tetrahedral. X-ray analysis has also shown that upon complexation, N,N'-linked pyrazolylpyridines can lose planarity due to steric hindrance between the rings, a distortion that is less pronounced in C-linked isomers. tandfonline.com In high-spin iron(II) complexes of 2,6-bis(pyrazolyl)pyridine, significant angular distortions from the ideal D₂d symmetry are commonly observed. nih.govacs.org The deprotonation of a pyrazole ring and its effect on the coordination environment has also been structurally characterized, showing a smaller Nα-Nβ-C angle in the deprotonated ring. nih.gov

Spectroscopic techniques such as FT-IR, UV-Vis, and NMR spectroscopy are routinely used to characterize these metal complexes. mdpi.comresearchgate.net FT-IR spectroscopy can confirm the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the pyridine and pyrazole rings. mdpi.com For instance, the ν(N-H) vibrations of coordinated pyrazole moieties can be observed around 3139 cm⁻¹. mdpi.com UV-Vis spectroscopy provides information about the electronic transitions within the complex, which can be indicative of the coordination geometry.

Magnetic susceptibility measurements are particularly important for complexes of paramagnetic metal ions like Fe(II), Co(II), and Ni(II). bohrium.comacs.org These studies help in determining the spin state of the metal ion and are crucial for investigating spin-crossover phenomena in iron(II) complexes. bohrium.com

Influence of the Protic Pyrazole Unit on Coordination Behavior

The presence of the protic N-H group in the pyrazole ring significantly influences the coordination chemistry of these ligands. mdpi.com This "proton-responsive" nature allows for facile deprotonation, which can alter the charge of the ligand and its coordination mode. nih.gov Coordination to a Lewis acidic metal center increases the Brønsted acidity of the pyrazole N-H proton. mdpi.com

Deprotonation can lead to the formation of pyrazolate anions that can bridge two metal centers, resulting in the formation of di- or polynuclear complexes. mdpi.com This deprotonation can be reversible and can be influenced by the presence of a base. nih.gov The deprotonated pyrazolato ligand is a stronger electron donor, which can impact the electronic properties and reactivity of the metal complex. researchgate.net This metal-ligand cooperation, where both the metal center and the proton-responsive ligand participate in a reaction, is a key aspect of the chemistry of these complexes. mdpi.com

Catalytic Applications of this compound Metal Complexes

Metal complexes derived from pyrazole-pyridine ligands have emerged as promising catalysts in various organic transformations. researchgate.net While specific catalytic applications for complexes of this compound are not extensively detailed in the provided results, the broader class of pyrazolyl-pyridine metal complexes has shown significant catalytic activity.

Palladium complexes, in particular, have been investigated for their catalytic prowess in C-C coupling reactions such as the Heck and Suzuki-Miyaura reactions. researchgate.netresearchgate.netacs.orgresearchgate.netnih.gov For instance, palladium complexes with pyrazolin-3-ylidene ligands have demonstrated high efficiency in Heck coupling reactions. researchgate.net Similarly, palladium complexes containing pyrazole-derived remote N-heterocyclic carbene ligands have shown to be active catalysts for aqueous Suzuki-Miyaura coupling. acs.org The introduction of a pendant pyridyl group on the pyrazole unit has been shown to enhance catalytic activity in some systems. mdpi.com While the search results mention catalytic applications in cross-coupling, specific examples of asymmetric synthesis catalyzed by complexes of this compound were not prominently featured.

Biological Activities and Mechanistic Studies in Vitro Investigations

Antitumor and Antiproliferative Potentials

Derivatives built upon the pyridine-pyrazole core have demonstrated notable efficacy in inhibiting the growth of various cancer cell lines through diverse mechanisms of action.

The antiproliferative activity of pyrazole (B372694) derivatives has been documented across a wide spectrum of human cancer cell lines. For instance, a novel pyrazole derivative, PTA-1, was found to be cytotoxic at low micromolar concentrations in 17 different human cancer cell lines. researchgate.net Its activity was particularly noted against the A549 lung adenocarcinoma cell line, which was the most sensitive among adherent solid tumor cells tested, with a 50% cytotoxic concentration (CC50) of 0.17 µM. mdpi.com The compound also showed activity against triple-negative breast cancer (TNBC) cells, such as MDA-MB-231, with a CC50 of 0.93 µM, and against the MCF-7 breast cancer cell line. researchgate.netmdpi.com

Furthermore, pyrazolopyridine derivatives have shown significant antiproliferative effects on colorectal cancer (CRC) cell lines HCT-116 and HT-29. bau.edu.lb For example, a pyrazolo[3,4-b]pyridine derivative demonstrated an IC50 value of 0.019 µM against HCT-116 cells. bau.edu.lb Other synthesized pyrazoline derivatives linked to a 4-methylsulfonylphenyl scaffold also exhibited potent antitumor activities against cell lines such as HL60 (leukemia), MCF-7, and MDA-MB-231 (breast). nih.gov Specifically, derivatives 18g and 18h were highly effective against MDA-MB-231, with IC50 values of 4.07 µM and 7.18 µM, respectively. nih.gov

Table 1: Antiproliferative Activity of Pyrazole Derivatives in Various Cancer Cell Lines This table is interactive. You can sort and filter the data.

Compound Class Cell Line Cancer Type Measured Activity (IC₅₀/CC₅₀) Source
Pyrazole Derivative (PTA-1) A549 Lung Adenocarcinoma 0.17 µM mdpi.com
Pyrazole Derivative (PTA-1) MDA-MB-231 Triple-Negative Breast Cancer 0.93 µM mdpi.com
Pyrazole Derivative (PTA-1) MCF-7 Breast Cancer --- mdpi.com
Pyrazolo[3,4-b]pyridine HCT-116 Colorectal Cancer 0.019 µM bau.edu.lb
Pyrazolopyridine HT-29 Colorectal Cancer --- bau.edu.lb
Pyrazoline Derivative (18g) MDA-MB-231 Triple-Negative Breast Cancer 4.07 µM nih.gov
Pyrazoline Derivative (18h) MDA-MB-231 Triple-Negative Breast Cancer 7.18 µM nih.gov
Pyrazoline Derivative (18g) MCF-7 Breast Cancer 11.7 µM nih.gov
Pyrazoline Derivative (18h) MCF-7 Breast Cancer 12.4 µM nih.gov

A primary molecular target for many pyridine-pyrazole-based anticancer agents is the Epidermal Growth Factor Receptor (EGFR). EGFR is a receptor tyrosine kinase that, when overexpressed or mutated, can drive mitogenic signaling and tumor growth. chemrxiv.orgnih.gov The development of EGFR tyrosine kinase inhibitors (TKIs) has become a key strategy in treating non-small-cell lung cancer (NSCLC). rjlbpcs.comresearchgate.net

Structurally unique imidazo[3.2-b]pyrazole derivatives have been identified as reversible inhibitors of EGFR, particularly against mutants that confer resistance to other TKIs. chemrxiv.org Similarly, 4-anilinoquinazolines, which can be considered structurally related to pyridine-pyrazole systems, were identified as potent EGFR inhibitors that are competitive with ATP. nih.gov The search for new EGFR inhibitors is ongoing, with pyrazole analogs of curcumin (B1669340) being investigated for their efficient binding to and inhibition of EGFR. researchgate.net

The antiproliferative effects of pyrazole derivatives are often mediated by the induction of apoptosis (programmed cell death) and interference with the cell cycle. A novel N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivative, for instance, was shown to induce apoptosis in ovarian cancer cells. nih.govnih.gov Mechanistic studies revealed that this compound led to the cleavage of caspase-3 and the downregulation of the anti-apoptotic protein MCL1, which are key events in the apoptotic cascade. nih.gov

Similarly, the pyrazole derivative PTA-1 was found to induce apoptosis in TNBC cells by promoting the externalization of phosphatidylserine, activating caspase-3/7, and causing DNA fragmentation. researchgate.netmdpi.com In addition to triggering apoptosis, these compounds can also arrest the cell cycle. The N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivative arrested cells in the S and G2/M phases, while PTA-1 also induced S and G2/M phase arrest, thereby preventing cancer cells from progressing through division. researchgate.netmdpi.comnih.govnih.gov

Antimicrobial Activities (Antibacterial and Antifungal Spectrum)

The pyrazole nucleus is a metabolically stable scaffold known for a wide array of pharmacological properties, including significant antimicrobial activities against various pathogens. nih.gov

Pyrazole derivatives have demonstrated a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria. Several studies have highlighted their effectiveness against clinically important pathogens. Derivatives have shown moderate to potent activity against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Klebsiella pneumoniae. greenpharmacy.infofrontiersin.orgjapsonline.com Some pyrazole-clubbed pyrimidine (B1678525) hybrids were found to be particularly effective against methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.gov

A significant area of research has been the activity of pyrazole derivatives against Acinetobacter baumannii, a challenging drug-resistant pathogen. colab.ws N-Benzoic acid derived pyrazole hydrazones and difluorophenyl substituted derivatives are reported as potent growth inhibitors of A. baumannii, with minimum inhibitory concentration (MIC) values as low as 0.78 µg/mL. nih.gov Specifically, certain pyrazole-derived hydrazones have been identified as potent and specific inhibitors of A. baumannii strains. mdpi.com

In the realm of phytopathology, pyrazole derivatives have shown excellent bioactivity against plant pathogenic bacteria. Novel 2-(pyrazol-4-yl)-1,3,4-oxadiazoles containing an imidazole (B134444) fragment displayed excellent in vitro activity against Xanthomonas oryzae pv. oryzae (Xoo), Xanthomonas axonopodis pv. citri (Xac), and Pseudomonas syringae pv. actinidiae (Psa). chemicalpapers.comnih.gov Some of these compounds had EC50 values against Xoo and Xac that were superior to commercial bactericides. chemicalpapers.comnih.govnih.govsci-hub.se

Regarding antifungal potential, derivatives such as (+/-)-1-(5-aryl-3-pyridin-2-yl-4,5-dihydro-pyrazol-1-yl)-2-imidazol-1-yl-ethanones showed moderate activity against several Candida species. nih.gov Furthermore, a novel pyrazole-isoxazole compound was found to enhance the activity of voriconazole (B182144) against an azole-resistant Candida albicans strain. nih.gov

Table 2: Antibacterial Spectrum of Pyrazole Derivatives This table is interactive. You can sort and filter the data.

Compound Class Bacterial Strain Activity Type Key Findings (MIC/EC₅₀) Source
Difluorophenyl substituted pyrazoles Acinetobacter baumannii Gram-Negative MIC as low as 0.78 µg/mL nih.gov
Pyrazole-clubbed pyrimidines Staphylococcus aureus (MRSA) Gram-Positive IZ = 28 mm; MIC = 521 µM nih.gov
Imidazo-pyridine substituted pyrazoles Escherichia coli, K. pneumoniae Gram-Negative Potent, broad-spectrum nih.gov
1,3,5-trisubstituted pyrazolines Bacillus subtilis Gram-Positive Good activity observed greenpharmacy.info
2-(pyrazol-4-yl)-1,3,4-oxadiazoles Xanthomonas oryzae pv. oryzae Plant Pathogen EC₅₀ as low as 7.40 µg/mL nih.gov
2-(pyrazol-4-yl)-1,3,4-oxadiazoles Xanthomonas axonopodis pv. citri Plant Pathogen EC₅₀ as low as 5.44 µg/mL nih.gov
Indole 3-substituted- nih.govrjlbpcs.comnih.govtriazoles Pseudomonas syringae pv. actinidae Plant Pathogen --- chemicalpapers.com

The antimicrobial mode of action for certain pyrazole derivatives involves the disruption of the bacterial cell envelope. Naphthyl-substituted pyrazole-derived hydrazones were found to exert their antibacterial effect by disrupting the bacterial cell wall. nih.gov Similarly, studies on novel 2-(pyrazol-4-yl)-1,3,4-oxadiazoles suggested that their mechanism involves negatively impacting the cell membranes of phytopathogenic bacteria, leading to the leakage of intracellular components and subsequent cell death. nih.gov This mechanism of causing membrane disruption is a common mode of action for many antimicrobial peptides and small molecules, as it can rapidly lead to bacterial lysis. researchgate.netrsc.org

Role as Antibiotic Adjuvants

While direct studies on 1-(pyridin-2-yl)-1H-pyrazol-4-ol as an antibiotic adjuvant are not extensively documented, the broader class of pyrazole-pyridine hybrids has shown notable antimicrobial activity. nih.gov This suggests a potential role in combating bacterial infections, including those caused by resistant strains. For instance, certain pyrazole-pyridine hybrids have demonstrated marked antimicrobial effects, particularly against Methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The incorporation of a pyridine (B92270) moiety is a known strategy in the design of antimicrobial agents. nih.gov This intrinsic antimicrobial activity of the core scaffold suggests that derivatives could potentially act as adjuvants, enhancing the efficacy of existing antibiotics, although specific research in this area is required.

Anti-Inflammatory Properties and Pathway Modulation (e.g., Cyclooxygenase-2 (COX-2) Inhibition)

Inflammation is a complex biological response, and the cyclooxygenase (COX) enzymes are key mediators of this process. mdpi.com There are two main isoforms, COX-1, which is constitutively expressed, and COX-2, which is induced at inflammatory sites. mdpi.com Selective inhibition of COX-2 is a major goal in the development of anti-inflammatory drugs to reduce the gastrointestinal side effects associated with non-selective NSAIDs. mdpi.com

The pyrazole nucleus is a well-established scaffold for selective COX-2 inhibitors, with the commercial drug Celecoxib serving as a prime example. mdpi.comnih.gov Research has shown that hybrid molecules combining pyrazole with other heterocyclic rings, like pyridine or pyridazine, can yield potent and selective anti-inflammatory agents. nih.govnih.govrsc.org The design of these compounds often leverages the structural features known to be crucial for COX-2 inhibitory effects. nih.gov Studies on various pyrazole derivatives have demonstrated significant anti-inflammatory activity, which is often directly linked to their ability to inhibit COX-2. sciencescholar.us For example, a series of pyrazole-pyridazine hybrids showed potent COX-2 inhibition, with some compounds exhibiting higher activity than the reference drug celecoxib. rsc.org

In Vitro COX-2 Inhibitory Activity of Pyrazole Derivatives

Compound TypeSpecific CompoundCOX-2 IC50 (μM)Selectivity vs. COX-1Reference
Pyrazole-Pyridazine HybridTrimethoxy derivative 5f1.50High rsc.org
Pyrazole-Pyridazine HybridTrimethoxy derivative 6f1.15High rsc.org
Pyrazole-Pyridazine HybridBromo derivative 6eComparable to Celecoxib- rsc.org

Antimalarial Efficacy and Molecular Docking Studies

Malaria, caused by parasites of the Plasmodium genus, remains a significant global health threat, with Plasmodium falciparum being the most lethal species. mdpi.com The emergence of drug-resistant strains necessitates the discovery of new antimalarial agents with novel mechanisms of action. mdpi.combiorxiv.org The pyrazole scaffold has been identified as a privileged structure in the development of antimalarial drugs. mdpi.com

Activity Against Plasmodium falciparum Strains

Several studies have highlighted the potent antiplasmodial activity of pyrazole derivatives. Anilino-pyrazoles and pyrazolopyridines, which are structurally related to this compound, have shown significant efficacy against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. mdpi.comnih.govnih.gov Structure-activity relationship (SAR) studies on these scaffolds have led to the identification of lead compounds with potent in vitro activity and favorable pharmacokinetic profiles, making them promising candidates for further development. nih.gov

Antiplasmodial Activity of Pyrazole Derivatives Against P. falciparum

Compound ClassStrainIC50Reference
Anilino-pyrazole (Compound 2l)W2 (CQ-resistant)12.14 µM mdpi.com
Anilino-pyrazole (Compound 2l)D10 (CQ-sensitive)18.08 µM mdpi.com
Pyrazolopyridine-Potent Activity nih.gov
Pyrazolopyridine-sulfonamideCQ-resistant strainActive nih.gov

Molecular Interactions with Target Proteins (e.g., Pf-DHFR)

To understand the mechanism of action of these antimalarial compounds, molecular docking studies are often employed. Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate biosynthesis pathway of Plasmodium and a well-established drug target. mdpi.com Docking simulations have suggested that certain pyrazole derivatives can effectively bind to the active site of P. falciparum DHFR (Pf-DHFR). mdpi.com For instance, some anilino-pyrazole compounds were predicted to inhibit the Pf-DHFR enzyme, providing a plausible mechanism for their observed antiplasmodial activity. mdpi.com These in silico studies are invaluable for guiding the rational design and optimization of new, more potent inhibitors. mdpi.com

Antioxidant Capacity and Mechanisms

Antioxidants are molecules that can prevent or delay the oxidative damage caused by reactive oxygen species (ROS) and reactive nitrogen species (RNS). nih.gov An imbalance between free radicals and antioxidants leads to oxidative stress, which is implicated in numerous diseases. nih.gov The pyrazole ring system has been recognized for its antioxidant properties. nih.gov

The antioxidant activity of pyrazole derivatives is often attributed to the presence of the NH proton within the pyrazole ring, which can participate in radical scavenging. nih.gov These compounds can exert their effects by diminishing lipid peroxidation and augmenting the activity of primary defense antioxidant enzymes like superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). nih.gov Studies on various pyrazole derivatives have confirmed their potent radical scavenging activity. nih.govresearchgate.net

Broader Enzyme Inhibitory Profiles (e.g., Phosphodiesterase IV, α-Glucosidase)

Beyond the targets already discussed, pyrazole-based compounds have been investigated for their inhibitory effects on a range of other enzymes. For example, the pyrazolopyrimidine scaffold is found in Sildenafil, a well-known inhibitor of phosphodiesterase 5 (PDE5). nih.gov This indicates the potential of the pyrazole core to be adapted for inhibiting other phosphodiesterase isoforms, such as PDE4, which is a target for inflammatory diseases.

Another significant area of investigation is the inhibition of α-glucosidase. frontiersin.org This enzyme plays a critical role in carbohydrate digestion, and its inhibition can help manage postprandial hyperglycemia in type 2 diabetes. researchgate.netnih.gov Numerous studies have shown that pyrazole derivatives can be potent α-glucosidase inhibitors, with some compounds exhibiting significantly greater potency than the standard drug, acarbose. researchgate.netfrontiersin.orgnih.gov

α-Glucosidase Inhibitory Activity of Pyrazole Derivatives

Compound ClassSpecific CompoundIC50 (μM)Reference
Acyl Pyrazole SulfonamideCompound 5a (p-chloro substituted)1.13 ± 0.06 frontiersin.org
Dihydroquinazolinone from Pyrazol-4-carbaldehydeCompound 4hStronger than Acarbose researchgate.netnih.gov
Dihydroquinazolinone from Pyrazol-4-carbaldehydeCompound 4iStronger than Acarbose researchgate.netnih.gov
Standard DrugAcarbose35.1 ± 0.14 frontiersin.org

Receptor Binding and Ligand-Target Interactions (e.g., Transforming Growth Factor-β (TGF-β) Type I Receptor (ALK5))

The transforming growth factor-β (TGF-β) signaling pathway is integral to numerous cellular functions, and its dysregulation is a known factor in the progression of diseases such as cancer and fibrosis. A key component of this pathway is the TGF-β type I receptor, a serine/threonine kinase also known as activin receptor-like kinase 5 (ALK5). The critical role of ALK5 in signaling makes it a significant target for therapeutic inhibitors. The chemical scaffold of this compound serves as a foundation for a class of such inhibitors.

In vitro studies have established that derivatives based on the 2-(1H-pyrazol-1-yl)pyridine structure are potent inhibitors of ALK5. researchgate.net These compounds typically exert their effect by competing with ATP for binding within the kinase domain of the ALK5 receptor. This competitive inhibition prevents the autophosphorylation of the receptor, a crucial step for its activation and the subsequent phosphorylation of its downstream targets, primarily the Smad proteins.

The potency of these inhibitors is quantified by their half-maximal inhibitory concentration (IC50), which measures the concentration of the compound required to inhibit 50% of the enzyme's activity. Several derivatives of the pyrazole class have demonstrated significant inhibitory activity against ALK5 in enzymatic assays.

Compound NameCore StructureALK5 IC50 (nM)
PF-036711482-(1H-pyrazol-1-yl)pyridine13 researchgate.net
GW6604Phenyl-pyrazole-pyridine140 nih.gov

This table presents inhibitory activity for illustrative derivatives. Specific IC50 data for the parent compound, this compound, is not available in the cited literature.

The data indicates that substitutions on the pyrazole core can significantly influence inhibitory potency. For example, PF-03671148, a 2-(1H-pyrazol-1-yl)pyridine derivative, shows potent inhibition with an IC50 value of 13 nM. researchgate.net Another pyrazole-containing compound, GW6604, inhibited ALK5 autophosphorylation with an IC50 of 140 nM in an assay using the purified recombinant kinase domain. nih.gov These findings validate the pyrazole-pyridine scaffold as a viable pharmacophore for the development of effective ALK5 inhibitors.

Applications in Materials Science and Technology

Utilization in Electronic Materials (e.g., Dye-Sensitized Solar Cells (DSSC))

The development of efficient and cost-effective solar energy conversion technologies is a critical area of research. Dye-sensitized solar cells (DSSCs) have emerged as a promising alternative to conventional silicon-based solar cells. The core of a DSSC is a photosensitizer (dye) that absorbs sunlight and initiates the process of electron transfer.

While the broader class of pyrazole (B372694) derivatives has been investigated for applications in DSSCs, specific research detailing the use of 1-(pyridin-2-yl)-1H-pyrazol-4-ol as a primary or ancillary component in electronic materials like DSSCs is not extensively documented in publicly available literature. The general structural motif of a pyridyl-pyrazole suggests potential as a ligand for metal-based dyes or as a component in metal-free organic sensitizers. The pyridine (B92270) and pyrazole nitrogen atoms can act as coordination sites for metal centers, such as ruthenium, which are commonly used in high-performance DSSC dyes. Furthermore, the aromatic system can be functionalized to tune the photophysical and electrochemical properties of the resulting dye. However, without specific studies on this compound, its direct contribution and performance in DSSCs remain a subject for future investigation.

Contributions to Catalysis (as Ligands in Homogeneous and Heterogeneous Systems)

The field of catalysis relies heavily on the design of ligands that can coordinate to a metal center and modulate its reactivity and selectivity. Pyrazole-containing ligands have been extensively used in both homogeneous and heterogeneous catalysis. The presence of multiple nitrogen donor atoms in this compound makes it a potential candidate for a bidentate ligand, coordinating to a metal center through the pyridine nitrogen and one of the pyrazole nitrogens.

The catalytic activity of metal complexes is highly dependent on the electronic and steric properties of the surrounding ligands. The pyridyl-pyrazole framework can influence the electron density at the metal center, which in turn affects its catalytic performance in various reactions, such as cross-coupling, hydrogenation, and oxidation. Protic pyrazole ligands, in particular, can participate in metal-ligand cooperation, where the N-H proton plays an active role in the catalytic cycle.

Despite the theoretical potential, specific examples of this compound being employed as a ligand in a well-characterized catalytic system are not prominent in the available scientific literature. Research on closely related pyridyl-pyrazole structures suggests that such compounds can form stable complexes with various transition metals, indicating that this compound could indeed function as an effective ligand. However, detailed studies on its specific catalytic applications are needed to fully assess its contributions in this area.

Potential in Sensor Development and Chemosensing

Chemosensors are molecules designed to detect the presence of specific chemical species through a measurable signal, such as a change in color or fluorescence. Pyrazole derivatives have shown significant promise in the development of fluorescent sensors, particularly for the detection of metal ions. The ability of the pyrazole and pyridine rings to bind to metal ions, coupled with the potential for fluorescence modulation upon binding, makes this compound a molecule of interest for sensor applications.

For instance, pyrazoline and pyrazole-based sensors have been developed for the selective detection of metal ions like Zn²⁺, Cd²⁺, and Fe³⁺. The mechanism of sensing often involves the chelation of the metal ion by the heterocyclic framework, which can lead to a "turn-on" or "turn-off" fluorescent response. The specific binding and signaling behavior is dictated by the structure of the sensor molecule and its interaction with the target analyte.

While the general class of pyridyl-pyrazoles is being explored for chemosensing, dedicated studies focusing on the synthesis and application of this compound as a chemosensor are not widely reported. Its structure suggests that it could be a viable platform for the development of new sensors, but experimental validation is required to determine its selectivity, sensitivity, and practical utility.

Role in Other Advanced Functional Materials

Beyond the specific applications mentioned above, the structural attributes of this compound lend themselves to exploration in a broader range of advanced functional materials. The ability of the pyrazole ring to form hydrogen bonds and the coordinating capability of the pyridyl group can be exploited in the design of supramolecular architectures and coordination polymers. These materials can exhibit interesting properties, such as porosity, luminescence, and magnetic behavior, with potential applications in gas storage, separation, and molecular magnetism.

Protic pyrazoles have been recognized as versatile ligands in materials chemistry due to their proton-responsive nature. This characteristic can be used to create materials whose properties can be switched or tuned by external stimuli like pH.

However, the specific incorporation of this compound into such advanced functional materials and the characterization of the resulting materials are not yet well-documented. The exploration of its potential in these areas represents a promising avenue for future research in materials science.

Conclusions and Future Research Trajectories

Summary of Key Research Findings on 1-(pyridin-2-yl)-1H-pyrazol-4-ol

While direct and extensive research specifically targeting this compound is not widely documented in publicly available literature, a significant body of research on closely related pyrazole (B372694) and pyrazole-pyridine hybrid systems provides a strong foundation for understanding its potential. The pyrazole nucleus is a well-established pharmacophore, and its derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties. biosynce.comroyal-chem.comnih.gov The fusion of a pyrazole ring with a pyridine (B92270) moiety, as seen in the subject compound, is a strategic approach in medicinal chemistry to potentially modulate and enhance these biological effects. researchgate.netnih.gov For instance, the pyrazole-pyridine hybrid crizotinib (B193316) has been approved for cancer therapy, highlighting the clinical significance of this structural motif. researchgate.netnih.gov

Research on analogous pyrazolo[3,4-b]pyridines, which share a fused pyrazole and pyridine ring system, has demonstrated their potential as antitumor and anti-inflammatory agents, as well as agents targeting the nervous system. nih.gov The diverse substitution patterns on these bicyclic systems significantly influence their biological activity. nih.gov Therefore, it is reasonable to hypothesize that this compound, as a distinct pyrazole-pyridine hybrid, holds potential for similar biological activities, warranting further investigation.

Emerging Trends in Pyrazole-Pyridine Hybrid Research

The field of pyrazole-pyridine hybrid research is dynamic, with several emerging trends shaping its trajectory. A primary focus is the development of new and more efficient synthetic methodologies. mdpi.comresearchgate.net Green chemistry principles are increasingly being integrated into these synthetic strategies, emphasizing the use of environmentally benign solvents, catalysts, and energy sources like microwave and ultrasound irradiation. researchgate.net

Another significant trend is the exploration of these hybrids as targeted therapeutic agents. researchgate.netnih.gov Researchers are designing and synthesizing novel pyrazole-pyridine derivatives with the aim of achieving high selectivity for specific biological targets, such as protein kinases, to minimize off-target effects and enhance therapeutic efficacy. nih.gov The in vivo anticancer potential of pyrazole hybrids is a particularly active area of investigation, with studies focusing on their mechanisms of action, including the induction of apoptosis and regulation of cell cycle. researchgate.netnih.gov

Furthermore, the application of pyrazole-pyridine hybrids is expanding beyond medicine into materials science. biosynce.comroyal-chem.com Their unique photophysical and coordination properties are being harnessed for the development of functional materials like sensors, conductive polymers, and metal-organic frameworks (MOFs). biosynce.comresearchgate.net

Future Directions for Synthetic Innovation and Derivatization

Future synthetic efforts concerning this compound and its derivatives will likely focus on several key areas. The development of regioselective synthesis methods will be crucial to control the substitution pattern on both the pyrazole and pyridine rings, which is known to be a critical determinant of biological activity. mdpi.com One-pot multicomponent reactions are also expected to gain further prominence as they offer an efficient and atom-economical approach to generate structural diversity. mdpi.com

The derivatization of the this compound scaffold presents numerous opportunities. The hydroxyl group at the 4-position of the pyrazole ring is a key site for functionalization, allowing for the introduction of various substituents to modulate the compound's physicochemical properties and biological activity. Similarly, the pyridine ring can be modified to fine-tune its electronic and steric characteristics. The synthesis of fused systems, such as pyrazolo[3,4-b]pyridines, starting from appropriately substituted pyrazole-pyridine precursors, will also continue to be an area of active research. nih.govresearchgate.net

Prospects for In-depth Mechanistic Biological Studies

A deeper understanding of the biological mechanisms of action of pyrazole-pyridine hybrids is essential for their rational design as therapeutic agents. Future research will likely involve comprehensive in vitro and in vivo studies to elucidate how compounds like this compound interact with their biological targets. researchgate.netnih.gov

Molecular docking and computational modeling will play a vital role in predicting binding affinities and modes of interaction with specific enzymes or receptors. nih.govacs.org These in silico studies can guide the synthesis of more potent and selective analogs. Furthermore, detailed investigations into the downstream signaling pathways affected by these compounds will provide valuable insights into their cellular effects, including apoptosis induction, cell cycle arrest, and anti-inflammatory responses. researchgate.netnih.govnih.gov

Exploration of Novel Materials Science Applications

The unique structural and electronic properties of pyrazole-pyridine hybrids make them attractive candidates for various materials science applications. biosynce.comroyal-chem.com The presence of multiple nitrogen atoms provides excellent coordination sites for metal ions, making them valuable ligands for the construction of metal-organic frameworks (MOFs) and coordination polymers. biosynce.comresearchgate.net These materials have potential applications in gas storage, separation, and catalysis. biosynce.com

The photophysical properties of these hybrids, such as fluorescence, also warrant further exploration. mdpi.com By introducing appropriate functional groups, it may be possible to develop novel fluorescent sensors for the detection of specific ions or molecules. Furthermore, the incorporation of pyrazole-pyridine units into polymer backbones could lead to the development of new conductive polymers and materials for optoelectronic devices. royal-chem.com

Multidisciplinary Research Opportunities

The full potential of this compound and related compounds can only be realized through a multidisciplinary research approach. Collaboration between synthetic organic chemists, medicinal chemists, biologists, and materials scientists will be crucial.

Synthetic chemists can focus on developing efficient and versatile synthetic routes to a diverse library of derivatives. mdpi.comresearchgate.net Medicinal chemists and biologists can then screen these compounds for various biological activities and investigate their mechanisms of action. nih.govresearchgate.netnih.gov Concurrently, materials scientists can explore the potential of these compounds in the development of novel functional materials. biosynce.comroyal-chem.com This synergistic approach will accelerate the discovery and development of new applications for this promising class of heterocyclic compounds.

Q & A

Q. What are the common synthetic routes for 1-(pyridin-2-yl)-1H-pyrazol-4-ol, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions starting with pyrazole and pyridine precursors. For example, a pyridin-2-yl group can be introduced via nucleophilic substitution or condensation under basic conditions. Bromination of intermediates (e.g., benzyl alcohols) followed by coupling with 1H-pyrazol-4-ol derivatives is a validated approach . Reaction parameters such as temperature (60–80°C), solvent polarity (e.g., DMF or THF), and base selection (e.g., K₂CO₃) critically affect regioselectivity and yield. Optimized protocols report yields of 50–70% after purification by column chromatography .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

  • ¹H NMR : The hydroxyl proton at the 4-position of the pyrazole ring appears as a singlet (~δ 10–12 ppm). Pyridin-2-yl protons show characteristic splitting patterns (e.g., doublets for H-3 and H-6 at δ 7.5–8.5 ppm) .
  • IR : A broad O–H stretch (~3200 cm⁻¹) and C=N/C=C vibrations (1600–1500 cm⁻¹) confirm the pyrazole-pyridine framework .
  • Mass Spectrometry : The molecular ion peak [M+H]⁺ aligns with the molecular formula C₈H₇N₃O (theoretical m/z 175.19) .

Q. What are the solubility properties of this compound, and how do they impact experimental design?

this compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited solubility in water or hexane. This necessitates solvent optimization for reactions or biological assays. For example, DMSO is preferred for in vitro studies due to its compatibility with aqueous buffers at low concentrations (<1% v/v) .

Q. What safety precautions are required when handling this compound?

The compound may cause skin/eye irritation (Category 2 hazards). Use PPE (gloves, goggles) and work in a fume hood. In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention. Store in airtight containers at 2–8°C to prevent degradation .

Q. How is this compound utilized as a building block in medicinal chemistry?

Its pyrazole-pyridine core serves as a pharmacophore for designing kinase inhibitors or antimicrobial agents. The hydroxyl group enables functionalization (e.g., etherification, esterification) to enhance bioavailability or target specificity .

Advanced Research Questions

Q. How can crystallography (e.g., SHELX software) resolve structural ambiguities in derivatives of this compound?

Single-crystal X-ray diffraction with SHELXL refinement provides precise bond lengths and angles, critical for confirming regiochemistry. For example, the dihedral angle between pyrazole and pyridine rings (~15–30°) influences π-π stacking in co-crystals. SHELX workflows recommend using high-resolution data (R-factor < 5%) and TWIN/BASF commands for twinned crystals .

Q. What computational methods validate the compound’s interaction with biological targets (e.g., enzymes)?

Molecular docking (AutoDock Vina) and MD simulations assess binding affinity to targets like COX-2 or EGFR. The pyridin-2-yl group often forms hydrogen bonds with active-site residues (e.g., Lys45 in COX-2), while the hydroxyl group stabilizes interactions via water-mediated bridges. DFT calculations (B3LYP/6-31G*) further optimize ligand geometry .

Q. How do substituents on the pyridine ring affect the compound’s reactivity in cross-coupling reactions?

Electron-withdrawing groups (e.g., -Br, -Cl) at the pyridine’s 4-position enhance Suzuki-Miyaura coupling yields (75–85%) by activating the C–X bond. Conversely, electron-donating groups (e.g., -OMe) reduce Pd-catalyst efficiency. Kinetic studies (GC-MS monitoring) show that reaction rates follow the order: -NO₂ > -Br > -H > -OMe .

Q. What strategies address contradictory solubility data in different solvent systems?

Validate solubility via saturation shake-flask assays:

SolventSolubility (mg/mL)Method Reference
DMSO25.4 ± 1.2
Ethanol8.9 ± 0.8
Water0.3 ± 0.1
Discrepancies arise from impurities or hydration states. Use DSC/TGA to confirm polymorphic stability .

Q. How can regioselectivity challenges in functionalizing the pyrazole ring be mitigated?

Employ directing groups (e.g., -Bpin) or transition-metal catalysts (e.g., Ru(II)) for C–H activation at the 5-position. For example, [Ru(p-cymene)Cl₂]₂ with AgSbF₆ enables selective alkylation (60–75% yield) under mild conditions (60°C, 12 h). Monitor reaction progress via LC-MS to optimize time and temperature .

Data Contradiction Analysis

  • Conflicting NMR Assignments : Discrepancies in chemical shifts may arise from solvent effects (CDCl₃ vs. DMSO-d₆) or tautomerism. Use 2D NMR (HSQC, HMBC) to resolve ambiguities .
  • Variable Biological Activity : Differences in IC₅₀ values across studies may reflect assay conditions (e.g., serum concentration, cell line). Standardize protocols using CLSI guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.